(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate
CAS No.: 17162-39-9
Cat. No.: VC0096988
Molecular Formula: C13H19NO8
Molecular Weight: 317.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17162-39-9 |
|---|---|
| Molecular Formula | C13H19NO8 |
| Molecular Weight | 317.29 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |
| Standard InChI | InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
| Standard InChI Key | NHKOTKKHHYKARN-NDAAPVSOSA-N |
| Isomeric SMILES | CNC[C@@H](C1=CC(=CC=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
| SMILES | CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate represents a bitartrate salt form of phenylephrine, a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine. The compound is characterized by specific chemical identifiers that distinguish it from other related substances in its class.
The compound possesses several unique identifiers that enable precise characterization and tracking within chemical databases and research literature. These identifiers provide essential information for researchers and clinicians working with this substance.
Chemical Identifiers
| Parameter | Value |
|---|---|
| Chemical Name | (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate |
| Common Name | Phenylephrine Bitartrate |
| Alternative Names | (-)-Phenylephrine hydrogentartrate |
| CAS Registry Number | 17162-39-9 |
| Molecular Formula | C13H19NO8 |
| Molecular Weight | 317.29 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |
The molecular structure of this compound features a phenolic ring and a dihydroxysuccinate moiety, which contribute significantly to its chemical reactivity and biological activity. The presence of these functional groups creates a unique spatial arrangement that enables specific receptor interactions and contributes to its pharmacological properties.
Structural Features
The compound consists of two primary components: the phenylephrine moiety and the bitartrate (2,3-dihydroxysuccinate) portion. The phenylephrine component contains a chiral center with the R-configuration, which is critical for its biological activity. This stereochemistry determines the compound's ability to interact with specific receptors and influences its pharmacological potency .
The structural configuration of (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate includes several key functional groups that contribute to its chemical behavior and biological interactions:
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A phenolic hydroxyl group, which contributes to its solubility and potential for hydrogen bonding
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A secondary alcohol group at the chiral center
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A methylamino group that plays a critical role in receptor binding
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The bitartrate counterion, which enhances water solubility and stability
Physical Properties
The physical properties of (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate provide important insights into its behavior under various conditions and guide its formulation, storage, and administration in both research and clinical settings.
Pharmacological Profile
(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate demonstrates a distinct pharmacological profile characterized by its sympathomimetic activity and specific receptor interactions that produce its therapeutic effects.
Mechanism of Action
The compound functions primarily as a post-synaptic alpha-adrenergic receptor agonist, producing several physiological effects through this mechanism. Its activity profile is characterized by direct stimulation of alpha-adrenergic receptors rather than indirect actions through norepinephrine release or reuptake inhibition.
This direct agonist activity at alpha-adrenergic receptors, particularly the α1 subtype, triggers a cascade of intracellular events that ultimately lead to the contraction of vascular smooth muscle. The compound shows chemical similarities to adrenaline and ephedrine but with a more selective receptor activation profile.
Physiological Effects
The primary physiological effects of (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate include:
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Vasoconstriction of peripheral blood vessels
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Increased systolic and diastolic blood pressure
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Reflex bradycardia (slowing of heart rate) in response to blood pressure elevation
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Increased stroke output
These effects are particularly pronounced in the vasculature of the nasal and ocular tissues, which explains the compound's therapeutic utility as a decongestant and in ophthalmic preparations. The selectivity for alpha-adrenergic receptors with minimal beta-adrenergic activity contributes to its specific pattern of cardiovascular effects.
Therapeutic Applications
Based on its pharmacological profile, (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate finds application in various therapeutic contexts, primarily leveraging its vasoconstrictor properties.
Dosage Forms and Administration
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Nasal sprays and drops
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Ophthalmic solutions
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Injectable solutions for systemic administration
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Oral solid dosage forms
The specific formulation depends on the intended therapeutic application and route of administration, with considerations for stability, bioavailability, and onset of action.
Research Applications
Beyond its therapeutic uses, (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate serves as an important research tool in pharmacological investigations and drug development studies.
Experimental Uses
The compound is utilized in research settings for various purposes, including:
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Studies of alpha-adrenergic receptor function and signaling
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Investigations of vascular physiology and blood pressure regulation
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Development of analytical methods for related sympathomimetic compounds
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Structure-activity relationship studies for novel adrenergic agents
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